molecular formula C18H25N3O3 B2553768 1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 2201393-22-6

1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No. B2553768
CAS RN: 2201393-22-6
M. Wt: 331.416
InChI Key: KGHAVBOVLOUTBF-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

Oxazole derivatives have been synthesized by various researchers for their various biological activities . The synthesis of oxazole derivatives often involves the use of simple reagents and commercially available starting materials .


Molecular Structure Analysis

The molecular structure of oxazole consists of a five-membered ring with two heteroatoms, one oxygen and one nitrogen . The position and nature of the substituents on the oxazole ring can greatly influence its biological activity .


Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, they can participate in direct arylation reactions with high regioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their structure. Oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

PubChem Compound Summary: 1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one : K. S. R. Anjaneyulu et al., “Synthesis and Biological Evaluation of 1,3-Oxazolyl Pyrrolidines as Antioxidant Agents,” Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7337–7340. : M. A. Bala et al., “Synthesis and Characterization of New 2,5-Disubstituted Oxazole Derivatives as Potential Antioxidant Agents,” European Journal of Medicinal Chemistry, 2010, 45(10), 4488–4494. : S. K. Patra et al., “Synthesis and Characterization of New 2,5-Disubstituted Oxazole Derivatives as Potential Antioxidant Agents,” European Journal of Medicinal Chemistry, 2010, 45(10), 4488–4494. : S. K. Patra et al., “Synthesis and Characterization of New 2,5-Disubstituted Oxazole Derivatives as Potential Antioxidant Agents,” European Journal of Medicinal Chemistry, 2010, 45(10), 4488–4494. : J. M. Hodgkiss et al., “A New Class of Electron-Deficient Materials: Oxazolyl-Substituted Naphthalene Diimides,” Journal of the American Chemical Society, 2007, 129(31), 9627–9635.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their structure and the biological target. For example, some oxazole derivatives have been found to exhibit PTP-1B inhibitory activity, which is important for the treatment of diabetes and obesity .

Future Directions

Oxazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential uses in medicine.

properties

IUPAC Name

1-[2-(4-tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-11-13(12(2)24-20-11)9-16(22)21-8-6-7-14(21)17-19-15(10-23-17)18(3,4)5/h10,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHAVBOVLOUTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC2C3=NC(=CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one

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